molecular formula C12H18N2O4S B1287069 tert-butyl N-(benzylsulfamoyl)carbamate CAS No. 147000-78-0

tert-butyl N-(benzylsulfamoyl)carbamate

Cat. No.: B1287069
CAS No.: 147000-78-0
M. Wt: 286.35 g/mol
InChI Key: LQYHTXUYYNNFPZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(benzylsulfamoyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is known for its use as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a benzylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(benzylsulfamoyl)carbamate typically involves the reaction of tert-butyl carbamate with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity. The general reaction scheme is as follows:

tert-butyl carbamate+benzylsulfonyl chloridetert-butyl N-(benzylsulfamoyl)carbamate\text{tert-butyl carbamate} + \text{benzylsulfonyl chloride} \rightarrow \text{this compound} tert-butyl carbamate+benzylsulfonyl chloride→tert-butyl N-(benzylsulfamoyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(benzylsulfamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(benzylsulfamoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(benzylsulfamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(phenylsulfamoyl)carbamate
  • tert-butyl N-(methylsulfamoyl)carbamate
  • tert-butyl N-(ethylsulfamoyl)carbamate

Uniqueness

Tert-butyl N-(benzylsulfamoyl)carbamate is unique due to the presence of the benzylsulfamoyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable intermediate in the synthesis of bioactive molecules.

Biological Activity

Tert-butyl N-(benzylsulfamoyl)carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • Molecular Formula : C12H18N2O4S
  • Molecular Weight : 286.35 g/mol

This compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structural characteristics allow it to engage in specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors:

  • Enzyme Inhibition : The benzylsulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition. This is particularly relevant in the context of cancer treatment, where such interactions can disrupt critical pathways in tumor cells .
  • Binding Affinity : The carbamate moiety enhances binding affinity through hydrogen bonding and other non-covalent interactions, which increases specificity towards molecular targets.

1. Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting enzymes involved in N-linked glycosylation, which is crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest or senescence, particularly in receptor tyrosine kinase-dependent cancer cells.

Target Enzyme Inhibition Type Cell Type
Phosphopantetheinyl transferaseCompetitive inhibitionMycobacterium tuberculosis
Various glycosylation enzymesDisruption of glycosylationCancer cell lines (e.g., A549)

2. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxic effects on different cancer cell lines. For example, studies indicate moderate cytotoxicity against A549 lung cancer cells, with potential for further development as an antitumor agent .

Compound Cell Line Cytotoxicity (IC50)
This compoundA549 (lung cancer)Moderate activity observed
RifampicinMycobacterium tuberculosisPositive control for comparison

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a study focusing on tuberculosis treatment, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis (Mtb). The compound was administered in vivo to mice infected with Mtb, demonstrating significant reductions in bacterial load compared to untreated controls .

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit proliferation. For example, it was found to effectively inhibit the growth of several receptor tyrosine kinase-dependent cancers by blocking critical signaling pathways .

Properties

IUPAC Name

tert-butyl N-(benzylsulfamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYHTXUYYNNFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590852
Record name tert-Butyl (benzylsulfamoyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147000-78-0
Record name tert-Butyl (benzylsulfamoyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonylisocyanate (14.14 g) was dissolved in DCM (50 mL) and cooled to 0° C. A solution of t-BuOH (9.6 mL) in DCM (50 mL) was added within 30 min. Stirring was continued for additional 30 min at rt. The solution thus obtained was then added at 0° C. within 1 h to a solution of benzylamine (10.7 g) and TEA (15.32 mL) in DCM (200 mL). Stirring is continued for 10 h at rt. The mixture was concentrated in vacuo, taken up in EA (500 mL) and washed with water (2×40 mL) and brine (30 mL), dried over MgSO4, filtered. The filtrate was concentrated in vacuo and the crude material was crystallized from EA and dried under HV to give N-benzyl-N′-tert-butoxycarbonyl sulfamide (13.68 g).
Quantity
14.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
15.32 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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